N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of a trifluoromethyl group, which plays a significant role in its chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to those used in laboratory synthesis, scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can affect the amine group, leading to the formation of secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Its potential pharmacological properties are of interest for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The hydroxyl and amine groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-2-(methylamino)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(2-Hydroxyethyl)-2-(methylamino)-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(2-Hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule for research and industrial use.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(methylamino)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-15-9-6-7(11(12,13)14)2-3-8(9)10(18)16-4-5-17/h2-3,6,15,17H,4-5H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKILNUJEVTGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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